molecular formula C8H16N2O B13169578 N-(2-amino-2-methylpropyl)cyclopropanecarboxamide

N-(2-amino-2-methylpropyl)cyclopropanecarboxamide

Cat. No.: B13169578
M. Wt: 156.23 g/mol
InChI Key: DPZWTFXTJBZDAP-UHFFFAOYSA-N
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Description

N-(2-amino-2-methylpropyl)cyclopropanecarboxamide is a cyclopropane-derived carboxamide featuring a 2-amino-2-methylpropyl substituent on the amide nitrogen. While direct synthetic or biological data for this compound are absent in the provided evidence, its structural analogs (e.g., cyclopropanecarboxamides with varied substituents) are explored in medicinal chemistry and agrochemical research. Cyclopropane rings are known for their high ring strain and conformational rigidity, which can enhance binding affinity in bioactive molecules . The 2-amino-2-methylpropyl group may influence solubility, hydrogen-bonding capacity, and pharmacokinetic properties compared to other substituents.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-(2-amino-2-methylpropyl)cyclopropanecarboxamide

InChI

InChI=1S/C8H16N2O/c1-8(2,9)5-10-7(11)6-3-4-6/h6H,3-5,9H2,1-2H3,(H,10,11)

InChI Key

DPZWTFXTJBZDAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C1CC1)N

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling with Variations

Modifications of the carbodiimide coupling method include the use of different coupling reagents such as dicyclohexylcarbodiimide (DCC) or mixed anhydrides to activate cyclopropanecarboxylic acid. These methods can be tailored to improve reaction rates or selectivity depending on the substrate sterics and electronic properties. However, EDCI remains preferred due to its water solubility and ease of removal.

Characterization and Verification

The synthesized this compound is typically characterized by:

These techniques ensure the structural integrity of the cyclopropane ring and the successful formation of the amide bond.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations Typical Yield
Carbodiimide-mediated coupling (EDCI/NHS) Cyclopropanecarboxylic acid, 2-amino-2-methylpropyl amine, EDCI, NHS Mild conditions, well-established, scalable Possible side reactions if not controlled 60–85%
Palladium-catalyzed C–N cross-coupling Halogenated cyclopropanecarboxylic acid derivatives, amine, Pd catalyst, base High selectivity, mild conditions, suitable for complex substrates Requires halogenated precursors, catalyst cost 75–94% (analogous systems)
Carbodiimide with DCC or mixed anhydrides Cyclopropanecarboxylic acid, amine, DCC or mixed anhydride reagents Alternative activation methods DCC byproduct removal can be challenging Moderate to good

Research Findings and Practical Considerations

  • The cyclopropane ring's strain and sensitivity necessitate mild reaction conditions to avoid ring-opening or rearrangement.
  • The steric hindrance of the 2-methylpropyl amino substituent requires efficient activation of the acid component to drive amide bond formation.
  • Purification typically involves chromatographic techniques to remove urea byproducts from carbodiimide coupling.
  • Scale-up requires optimization of reagent stoichiometry, solvent choice, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-methylpropyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-(2-amino-2-methylpropyl)cyclopropanecarboxamide has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-amino-2-methylpropyl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropane ring can provide rigidity and influence the overall conformation of the compound. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among cyclopropanecarboxamide derivatives lie in their substituents and ring systems. Below is a comparative analysis (Table 1):

Table 1: Structural and Physicochemical Comparison of Cyclopropanecarboxamide Derivatives

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) LogP Application/Activity Reference
N-(2-amino-2-methylpropyl)cyclopropanecarboxamide Calculated: C7H14N2O 2-amino-2-methylpropyl amide substituent ~142.20 N/A Inferred: Potential CNS or agrochemical use
N-(2-amino-2-methylpropyl)cyclohexanecarboxamide C11H22N2O Cyclohexane ring (vs. cyclopropane) 198.31 2.96 Not specified
Compound 19 () C15H21ClN4O3S Pyridin-2-yl sulfonamide 372.87 N/A GSK-3β inhibitor (anti-neuroinflammatory)
Cyprazole () C7H8N4O2S Thiadiazol-2-yl substituent 228.23 N/A Pesticide
(1R,2R)-1-amino-2-(difluoromethyl)-N-(1-methylcyclopropylsulfonyl)... () C9H15ClF2N2O3S Difluoromethyl, sulfonyl groups 304.75 2.94 Inferred: Pharmaceutical (structural complexity)

Key Observations:

  • Substituent Effects : Sulfonamide (Compound 19) and thiadiazole (Cyprazole) groups introduce polar moieties, likely enhancing target binding in enzymes (e.g., GSK-3β inhibition or pesticidal activity) .
  • LogP Trends : Derivatives with halogenated or sulfonyl groups () exhibit moderate LogP (~2.9–3.0), balancing solubility and bioavailability .

Biological Activity

N-(2-amino-2-methylpropyl)cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring connected to an amino group, which is integral to its biological activity. The molecular formula is C8H15N1O1C_8H_{15}N_1O_1 with a molecular weight of approximately 155.21 g/mol. The compound's unique structure allows it to interact with various biological targets, potentially influencing enzyme activity and receptor signaling pathways.

PropertyValue
Molecular FormulaC₈H₁₅N₁O₁
Molecular Weight155.21 g/mol
Structural FeaturesCyclopropane ring, amino group

The biological activity of this compound may be attributed to its interactions with specific enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or modulate receptor signaling pathways, which can lead to various therapeutic effects. The exact molecular targets remain under investigation, but the compound's structural characteristics suggest potential applications in neuropharmacology and other therapeutic domains .

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. For example, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes . The inhibition of COX enzymes has been linked to anti-inflammatory effects, making this compound a candidate for further exploration in pain management therapies.

Receptor Binding

Binding affinity studies suggest that this compound may interact with neurotransmitter receptors. These interactions could modulate neurotransmission and have implications for treating neurological disorders such as depression and anxiety .

Case Studies and Research Findings

  • Antibacterial Activity : A study focused on the synthesis and biological activity of cyclopropanecarboxamides found that certain derivatives exhibited significant antibacterial properties against various bacterial strains. While specific data on this compound is limited, the structural similarities suggest potential for similar activities .
  • Neuropharmacological Applications : Research into related compounds has demonstrated neuroprotective effects, indicating that this compound may also offer neuroprotective benefits through modulation of neurotransmitter systems .
  • Anti-inflammatory Properties : The compound's potential as an anti-inflammatory agent has been supported by studies showing that cyclopropanecarboxamides can inhibit COX enzymes, leading to decreased prostaglandin synthesis and reduced inflammation .

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